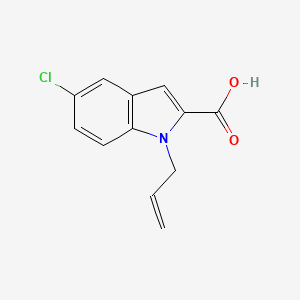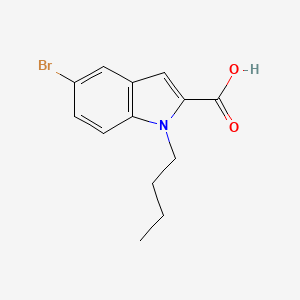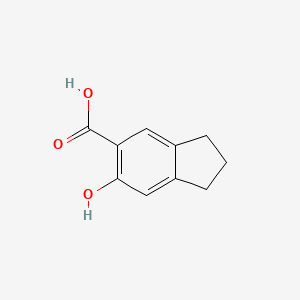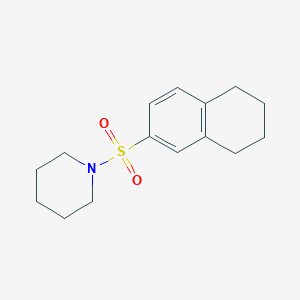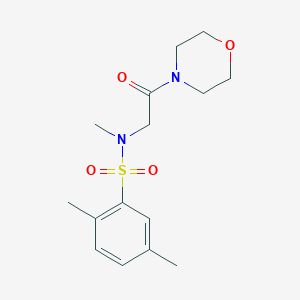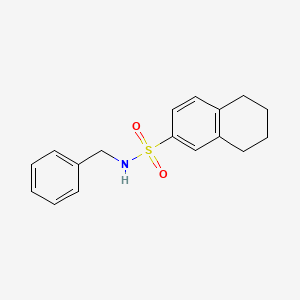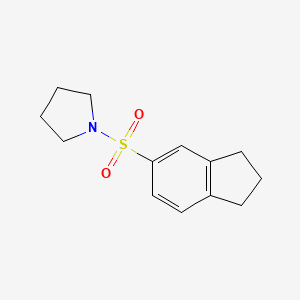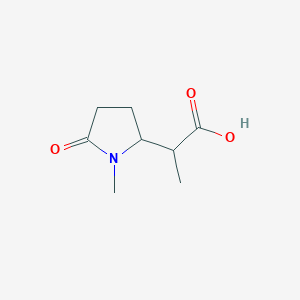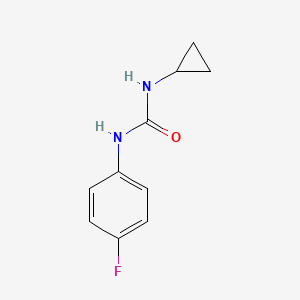
1-Cyclopropyl-3-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(4-fluorophenyl)urea, also known as CFTR inhibitor, is a chemical compound that has gained attention in the scientific community for its potential application in treating cystic fibrosis.
Wirkmechanismus
1-Cyclopropyl-3-(4-fluorophenyl)urea works by binding to the this compound protein and preventing it from functioning properly. Specifically, it binds to the ATP-binding site of the this compound protein, which is responsible for the energy required to transport chloride ions across cell membranes. By inhibiting this process, this compound reduces the amount of chloride ions that are transported, thereby improving the function of mutant this compound proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve the function of mutant this compound proteins in vitro and in vivo. In vitro studies have shown that this compound can increase the amount of chloride ions transported across cell membranes in cells expressing mutant this compound proteins. In vivo studies have shown that this compound can improve lung function in animal models of cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Cyclopropyl-3-(4-fluorophenyl)urea in lab experiments is its specificity for the this compound protein. This allows researchers to study the effects of this compound inhibition on cellular processes without affecting other proteins. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can cause cell death in certain cell types.
Zukünftige Richtungen
There are several future directions for the use of 1-Cyclopropyl-3-(4-fluorophenyl)urea in the treatment of cystic fibrosis. One direction is the development of more potent and selective this compound inhibitors. Another direction is the use of this compound inhibitors in combination with other drugs to improve the treatment of cystic fibrosis. Additionally, researchers are exploring the use of this compound inhibitors in other diseases that involve ion transport across cell membranes, such as polycystic kidney disease.
Synthesemethoden
The synthesis of 1-Cyclopropyl-3-(4-fluorophenyl)urea involves the reaction of cyclopropylamine with 4-fluorophenyl isocyanate. The reaction is carried out in the presence of a solvent such as tetrahydrofuran or dimethylformamide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-(4-fluorophenyl)urea is primarily used as a this compound inhibitor. This compound is a protein that regulates the transport of chloride ions across cell membranes. Mutations in the this compound gene can lead to the development of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. This compound inhibitors such as this compound have been shown to improve the function of mutant this compound proteins, thereby reducing the symptoms of cystic fibrosis.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-7-1-3-8(4-2-7)12-10(14)13-9-5-6-9/h1-4,9H,5-6H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZDWHZJEKCGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

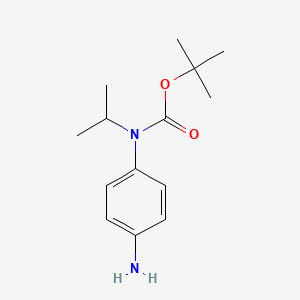
![6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7647126.png)
